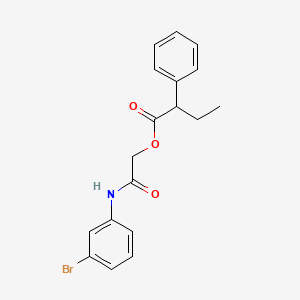

2-((3-Bromophenyl)amino)-2-oxoethyl 2-phenylbutanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

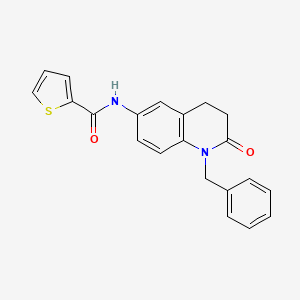

“[(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound contains a bromophenyl group, a carbamoyl group, and a phenylbutanoate group .

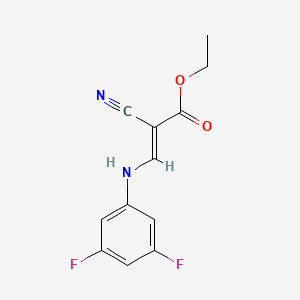

Molecular Structure Analysis

The molecular structure of “[(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate” is complex. It contains a total of 47 bonds, including 29 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, and 18 aromatic bonds. The compound also contains 3 six-membered rings, 1 aromatic ester, and 1 aromatic tertiary amide .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity : A study by Yancheva et al. (2015) focuses on the synthesis of novel N-(α-bromoacyl)-α-amino esters, which are structurally related to [(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate. These compounds were evaluated for cytotoxicity, anti-inflammatory, and antibacterial activity. The results suggest low cytotoxicity and absence of antibacterial and anti-inflammatory activity in tested concentrations, which may be beneficial for their incorporation in prodrugs (Yancheva et al., 2015).

Inhibitory Properties and In Silico Study : Another study by Smelcerovic et al. (2016) explored the inhibitory activity of N-(α-bromoacyl)-α-amino esters against xanthine oxidase (XO), an enzyme involved in oxidative stress and related pathologies. The study found that these compounds did not show significant inhibitory effects on XO, suggesting the importance of cyclic molecular structure for biological activity. Additionally, favorable pharmacokinetic behavior and toxicological properties were predicted for these esters, which could be beneficial for their use in carrier-linked prodrug strategies (Smelcerovic et al., 2016).

Chemical Synthesis and Stereochemistry : A study by MatsumotoTakashi and FukuiKenji (1972) investigated the Reformatsky reaction of 2-phenylpropanal with methyl α-bromopropionate, resulting in diastereomeric β-hydroxy esters. This study contributes to understanding the stereochemistry of nucleophilic addition reactions, relevant to the synthesis of complex organic molecules including those structurally related to [(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate (MatsumotoTakashi & FukuiKenji, 1972).

Applications in Polymer Science : The research by Campos et al. (2015) on polymeric and solid lipid nanoparticles for sustained release of agricultural fungicides shows the potential application of such chemical compounds in the field of material science. This study demonstrates how encapsulation in nanoparticles can modify the release profiles of bioactive compounds, reduce environmental toxicity, and enhance the efficiency of agricultural applications (Campos et al., 2015).

Functional Derivatives in Drug Design : Raajaraman et al. (2019) conducted a study on 2-phenylbutanoic acid and its derivatives, analyzing them through quantum computational methods, spectroscopy, and ligand-protein docking studies. This research is significant in understanding how the introduction of functional groups like acetyl, hydroxy, and methyl affects the properties of compounds similar to [(3-Bromophenyl)carbamoyl]methyl 2-phenylbutanoate, which can inform drug design and discovery (Raajaraman et al., 2019).

Propiedades

IUPAC Name |

[2-(3-bromoanilino)-2-oxoethyl] 2-phenylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO3/c1-2-16(13-7-4-3-5-8-13)18(22)23-12-17(21)20-15-10-6-9-14(19)11-15/h3-11,16H,2,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHCGZVLPDCINX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid](/img/structure/B2690456.png)

![3-{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methoxy}-6-methylpyridazine](/img/structure/B2690459.png)

![N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2690463.png)

![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]prop-2-enamide](/img/structure/B2690464.png)

![N-butyl-3-[(4-chlorophenyl)methanesulfonyl]-N-methylquinoxalin-2-amine](/img/structure/B2690465.png)

![3-(2-fluorobenzyl)-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2690467.png)